molecular formula C21H27N3O2 B4103365 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B4103365
M. Wt: 353.5 g/mol
InChI Key: WEPFLBKXGKOBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide are D2 and 5-HT2A receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes. The D2 receptor is a type of dopamine receptor, which plays a role in reward and pleasure systems. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a key role in the central nervous system and the pathophysiology of depression and schizophrenia .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, acting as an antagonist . This means it blocks the action of natural neurotransmitters, dopamine and serotonin, at these receptors. This can result in changes in the transmission of signals in the brain and influence various physiological functions .

Biochemical Pathways

The compound’s interaction with D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain . By blocking these receptors, it can alter the balance of these neurotransmitters in the brain, which can have downstream effects on mood, behavior, and perception .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include changes in neurotransmitter levels and neuronal signaling. This can result in altered brain function, potentially leading to changes in behavior, mood, and perception . In particular, the compound has been found to exhibit atypical antipsychotic activity .

Action Environment

Environmental factors such as diet, stress levels, and the use of other medications can influence the compound’s action, efficacy, and stability. For example, certain foods or medications might interact with the compound, altering its absorption or metabolism. Stress levels can also affect the body’s response to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
  • N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure can result in distinct pharmacological properties and interactions with molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-23-11-13-24(14-12-23)19-9-7-18(8-10-19)22-21(25)16-26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPFLBKXGKOBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.